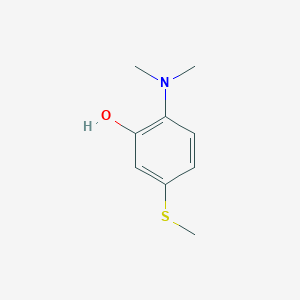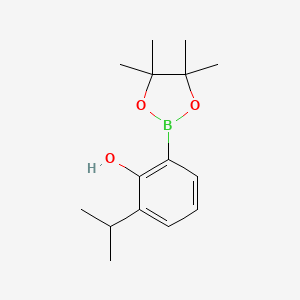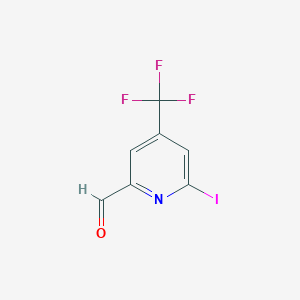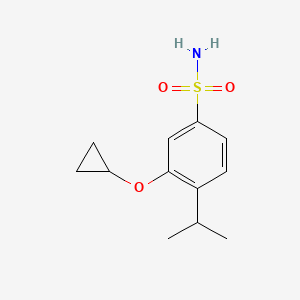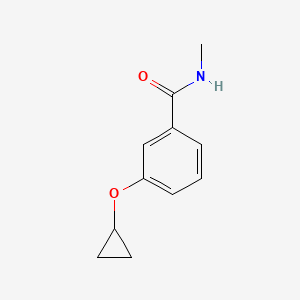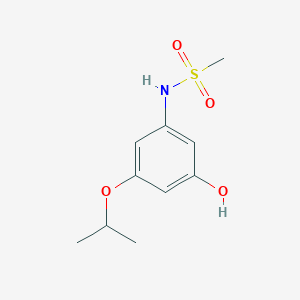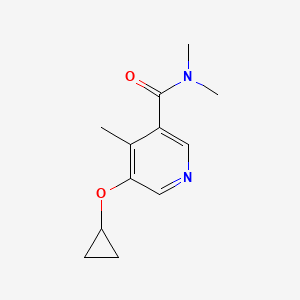
5-Cyclopropoxy-N,N,4-trimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N,4-trimethylnicotinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a nicotinamide core. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N,4-trimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
5-Cyclopropoxy-N,N,4-trimethylnicotinamide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, although it is not approved for human use.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N,4-trimethylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to influence certain biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-N,N,5-trimethylnicotinamide: Similar structure but with different substitution positions.
5-Cyclopropoxy-N,4-dimethylnicotinamide: Similar structure but with fewer methyl groups.
Uniqueness
5-Cyclopropoxy-N,N,4-trimethylnicotinamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N,4-trimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-10(12(15)14(2)3)6-13-7-11(8)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
IJVIIQUSZHKREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





